![molecular formula C17H16O5 B12559660 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde CAS No. 160726-74-9](/img/structure/B12559660.png)
2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]dibenzaldehído es un compuesto orgánico que presenta dos grupos benzaldehído conectados a través de un enlace 2-hidroxipropano-1,3-diil bis(oxi). Este compuesto es de interés debido a su estructura única, que le permite participar en diversas reacciones químicas y aplicaciones en la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]dibenzaldehído generalmente implica la reacción de benzaldehído con 2-hidroxipropano-1,3-diol en presencia de un catalizador ácido. La reacción procede a través de la formación de un intermedio acetal, que luego se somete a hidrólisis para producir el producto final. Las condiciones de reacción a menudo incluyen:
Temperatura: 60-80°C
Catalizador: Catalizador ácido como ácido clorhídrico o ácido sulfúrico
Disolvente: Los disolventes comunes incluyen etanol o metanol
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica reactores de flujo continuo para garantizar una mezcla eficiente y un control de la reacción. El uso de sistemas automatizados ayuda a mantener condiciones de reacción y calidad del producto constantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]dibenzaldehído experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos aldehído pueden oxidarse a ácidos carboxílicos utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Los grupos aldehído pueden reducirse a alcoholes primarios utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Los grupos benzaldehído pueden sufrir reacciones de sustitución aromática electrofílica, como nitración o halogenación.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio alcalino a temperatura ambiente.
Reducción: Borohidruro de sodio en metanol a temperatura ambiente.
Sustitución: Nitración utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico a bajas temperaturas.
Principales Productos Formados
Oxidación: 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]diácido benzoico
Reducción: 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]dibencil alcohol
Sustitución: Diversos derivados de benzaldehído sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
El 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]dibenzaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se ha investigado su potencial como agente de reticulación en el estudio de las estructuras proteicas.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Se utiliza en la producción de polímeros y resinas debido a su capacidad para formar enlaces estables.
Mecanismo De Acción
El mecanismo por el cual el 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]dibenzaldehído ejerce sus efectos involucra su capacidad para formar enlaces covalentes con sitios nucleofílicos en biomoléculas. Los grupos aldehído pueden reaccionar con grupos amino en proteínas, lo que lleva a la formación de bases de Schiff. Esta propiedad se explota en diversos ensayos bioquímicos y estrategias de diseño de fármacos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]diacetaldehído
- 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]diácido benzoico
- 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]dibencil alcohol
Singularidad
El 2,2'-[(2-Hidroxipropano-1,3-diil)bis(oxi)]dibenzaldehído es único debido a su doble funcionalidad de aldehído combinada con el enlace 2-hidroxipropano-1,3-diil bis(oxi). Esta estructura le permite participar en una amplia gama de reacciones químicas y lo convierte en un compuesto versátil en la química sintética y las aplicaciones industriales.
Propiedades
Número CAS |
160726-74-9 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
2-[3-(2-formylphenoxy)-2-hydroxypropoxy]benzaldehyde |
InChI |
InChI=1S/C17H16O5/c18-9-13-5-1-3-7-16(13)21-11-15(20)12-22-17-8-4-2-6-14(17)10-19/h1-10,15,20H,11-12H2 |
Clave InChI |
GVQBMABOIJEXFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OCC(COC2=CC=CC=C2C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
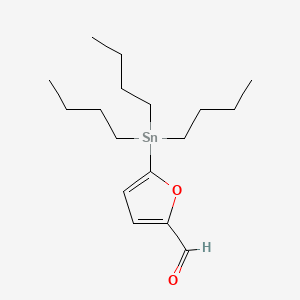

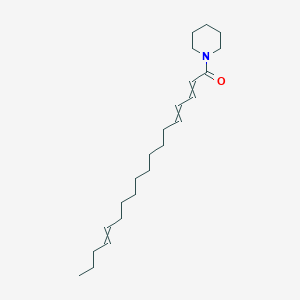
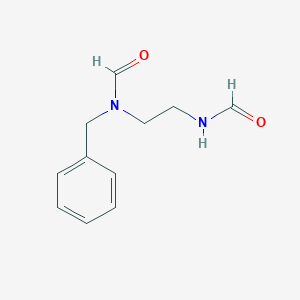
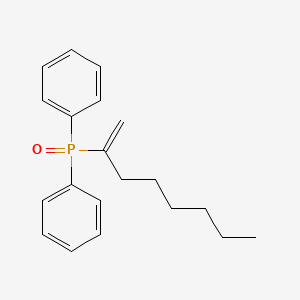
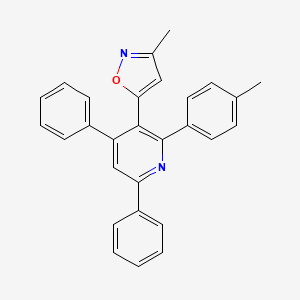


![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)


